4-Methyl-2-(pyridin-2-yl)pentan-2-ol
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Overview
Description
4-Methyl-2-(pyridin-2-yl)pentan-2-ol is an organic compound with the molecular formula C11H17NO. It is a branched-chain alcohol with a pyridine ring, which contributes to its unique chemical properties. This compound is used in various scientific research applications due to its versatile reactivity and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol typically involves the reaction of 2-pyridinemethanol with isobutyraldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by reduction to yield the desired alcohol. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(pyridin-2-yl)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alkane using strong reducing agents.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2) under controlled temperatures.
Major Products Formed
Oxidation: 4-Methyl-2-(pyridin-2-yl)pentan-2-one or 4-Methyl-2-(pyridin-2-yl)pentanoic acid.
Reduction: 4-Methyl-2-(pyridin-2-yl)pentane.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
4-Methyl-2-(pyridin-2-yl)pentan-2-ol is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the manufacture of specialty chemicals, including plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(pyridin-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The pyridine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The alcohol group can form hydrogen bonds with biological molecules, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-pentanol: A structurally similar compound but lacks the pyridine ring, making it less versatile in chemical reactions.
2-Pyridinemethanol: Contains the pyridine ring but lacks the branched alkyl chain, resulting in different reactivity and applications.
Uniqueness
4-Methyl-2-(pyridin-2-yl)pentan-2-ol’s unique combination of a pyridine ring and a branched alkyl chain provides it with distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-methyl-2-pyridin-2-ylpentan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-9(2)8-11(3,13)10-6-4-5-7-12-10/h4-7,9,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFJQWGSTJSXAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C1=CC=CC=N1)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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